Sulfadiazine

Pharmacokinetics Protein Binding Renal Excretion

Sulfadiazine (CAS 68-35-9; 547-32-0 as sodium salt) is a short-acting sulfonamide antibacterial that inhibits bacterial dihydropteroate synthase, disrupting folic acid synthesis. Among the sulfonamide class, sulfadiazine exhibits a distinctive combination of lower plasma protein binding (approximately 38-50%) and higher distribution volume compared to commonly used analogs such as sulfamethoxazole.

Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
CAS No. 547-32-0; 68-35-9
Cat. No. B15561412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfadiazine
CAS547-32-0; 68-35-9
Molecular FormulaC10H10N4O2S
Molecular Weight250.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
InChIKeySEEPANYCNGTZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.01e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulfadiazine (CAS 68-35-9): Sulfonamide Antibacterial with Differentiated Pharmacokinetic and Tissue Penetration Profile


Sulfadiazine (CAS 68-35-9; 547-32-0 as sodium salt) is a short-acting sulfonamide antibacterial that inhibits bacterial dihydropteroate synthase, disrupting folic acid synthesis [1]. Among the sulfonamide class, sulfadiazine exhibits a distinctive combination of lower plasma protein binding (approximately 38-50%) and higher distribution volume compared to commonly used analogs such as sulfamethoxazole [2]. It is recognized as the sulfonamide of choice for achieving therapeutic concentrations in the central nervous system due to its superior cerebrospinal fluid penetration [3]. Sulfadiazine remains a cornerstone component in the gold-standard pyrimethamine combination therapy for toxoplasmosis [4].

Why Sulfadiazine Cannot Be Interchanged with Sulfamethoxazole or Sulfadimidine Without Consequence


Sulfonamides are not pharmacokinetically interchangeable despite sharing a common mechanism of action [1]. Direct comparative studies demonstrate that sulfadiazine exhibits 50% serum protein binding compared to 71% for sulfamethoxazole, resulting in a 38% larger volume of distribution and a 77% higher total clearance [2]. Critically, sulfadiazine delivers more than double the concentration of unmetabolized active drug in urine (62% of dose vs. 23% for sulfamethoxazole), fundamentally altering therapeutic exposure at infection sites [2]. These differences are not clinically trivial: formulations and dosing regimens optimized for sulfamethoxazole cannot be substituted for sulfadiazine without risking subtherapeutic or toxic exposures, particularly in indications requiring CNS penetration or urinary tract activity where sulfadiazine has demonstrated quantitative superiority in comparative trials [3].

Sulfadiazine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Sulfadiazine vs. Sulfamethoxazole: 38% Larger Volume of Distribution and 2.7× Higher Active Drug in Urine

In a cross-over study directly comparing sulfadiazine with sulfamethoxazole, sulfadiazine demonstrated superior pharmacokinetic parameters for systemic infections. Sulfadiazine exhibited 50% serum protein binding compared to 71% for sulfamethoxazole, translating to a 38% larger volume of distribution (0.29 L/kg vs. 0.21 L/kg, P<0.05) and 77% higher total clearance (0.55 mL/min/kg vs. 0.31 mL/min/kg, P<0.05) [1]. The clinical consequence is substantial: sulfadiazine yielded 62% of the administered dose as active unmetabolized drug in urine compared to only 23% for sulfamethoxazole—a 2.7-fold difference [1].

Pharmacokinetics Protein Binding Renal Excretion Sulfonamide Comparison

Sulfadiazine Achieves 6.25× Higher CSF-to-Plasma Ratio Than Sulfisoxazole in Humans

In a comparative analysis of cerebrospinal fluid (CSF) penetration among sulfonamides, sulfadiazine achieved a CSF concentration equivalent to 10% of plasma concentration, whereas sulfisoxazole reached only 1.6% of plasma concentration [1]. In neurosurgical patients receiving co-tetroxazin (sulfadiazine plus tetroxoprim), sulfadiazine achieved steady-state CSF concentrations of 2.5-4.5 μg/mL with a CSF availability of 31.8% relative to plasma [2].

Cerebrospinal Fluid Penetration Blood-Brain Barrier CNS Infections Sulfonamide Comparison

Sulfadiazine vs. Sulfadimidine: 1.87× Higher Oral Bioavailability in Ruminant Model

In a crossover study comparing oral absorption profiles of sulfonamides in Shiba goats, sulfadiazine demonstrated mean oral bioavailability of 83.9% (±17.0%), whereas sulfadimidine showed substantially lower bioavailability of 44.9% (±16.4%)—a 1.87-fold difference [1]. Sulfanilamide (49.2% ±2.11%) similarly underperformed relative to sulfadiazine [1]. This differential is attributed to sulfadiazine's lower pKa (6.5) and reduced unionized fraction in rumen juice, which paradoxically protects it from excessive forestomach absorption and subsequent first-pass metabolism, ultimately yielding higher systemic exposure [1].

Oral Bioavailability Veterinary Pharmacology Sulfonamide Absorption Ruminant Pharmacokinetics

Sulfadiazine Silver Salt vs. Alternative Topical Agents: Comparable Wound Healing at 10 Days with Differential Necrotic Tissue Removal

In a randomized clinical trial comparing collagenase ointment to silver sulfadiazine cream (1% silver sulfadiazine) for deep second-degree burn treatment, median wound healing time was comparable between groups (10 days for collagenase vs. 10.5 days for silver sulfadiazine, P=0.16) [1]. However, a systematic review and meta-analysis of 11 randomized controlled trials demonstrated that alternative treatments achieved superior mean time to complete wound healing compared to silver sulfadiazine, with statistically significant differences (mean difference -4.26 days, P<0.00001) [2]. A separate comparative study of two silver sulfadiazine formulations (Silvadene vs. Flint's Silver Sulfadiazine Cream) showed Silvadene provided superior control of Staphylococcus aureus burn wound infections [3].

Burn Wound Management Silver Sulfadiazine Topical Antimicrobials Wound Healing Time

Sulfadiazine: Evidence-Backed Procurement and Research Application Scenarios


CNS Infections and Cerebral Toxoplasmosis: Gold-Standard Pyrimethamine-Sulfadiazine Regimen

Sulfadiazine is the sulfonamide of choice when CNS penetration is required due to its 10% CSF-to-plasma concentration ratio, which is 6.25-fold higher than sulfisoxazole (1.6%) [8]. In neurosurgical patients, sulfadiazine achieves steady-state CSF concentrations of 2.5-4.5 μg/mL—above MICs for most relevant CNS pathogens [9]. For procurement supporting toxoplasmosis treatment, sulfadiazine combined with pyrimethamine is the current gold standard for cerebral toxoplasmosis in immunocompromised patients and congenital toxoplasmosis [10]. The lower protein binding and larger volume of distribution compared to sulfamethoxazole support superior CNS penetration [4].

Urinary Tract Infections: 2.7× Higher Unmetabolized Active Drug at Infection Site

For urinary tract infection applications, sulfadiazine delivers 62% of the administered dose as active unmetabolized drug in urine compared to only 23% for sulfamethoxazole—a 2.7-fold difference [8]. Comparative pharmacokinetic studies in human volunteers demonstrated significantly higher free urinary sulfadiazine excretion during the 10-25 hour post-dose period compared to sulfamethoxazole, sulfamoxole, and sulfadimidine, suggesting sulfadiazine would be more effective in urinary tract infections than other studied sulfonamides [9].

Veterinary Medicine in Ruminants: 1.87× Higher Oral Bioavailability Enables More Reliable Dosing

In ruminant species (goats, cattle), sulfadiazine exhibits mean oral bioavailability of 83.9% compared to 44.9% for sulfadimidine—a 1.87-fold difference [8]. This differential arises from sulfadiazine's lower pKa (6.5 vs. 7.5 for sulfadimidine), which alters ruminal absorption kinetics [8]. For veterinary procurement in food-producing animals, sulfadiazine offers substantially more reliable systemic exposure at equivalent oral doses, reducing the risk of subtherapeutic dosing and treatment failure [8].

Burn Wound Management: Silver Sulfadiazine as Reference Standard Topical Antimicrobial

Silver sulfadiazine 1% cream remains the most extensively studied topical antimicrobial for burn wound prophylaxis, serving as the comparator arm in most clinical trials of newer dressings [8]. While meta-analyses indicate newer non-silver dressings may achieve faster healing (mean difference -4.26 days, P<0.00001), silver sulfadiazine maintains broad-spectrum activity against gram-negative and gram-positive organisms including Pseudomonas aeruginosa [9]. Procurement decisions should note that formulation differences exist: Silvadene demonstrated superior control of S. aureus burn wound infections compared to Flint's Silver Sulfadiazine Cream in direct comparative testing [10].

Quote Request

Request a Quote for Sulfadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.